molecular formula C16H23F3N2O B13417482 2-Propanone, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, O-(2-diethylaminoethyl)oxime CAS No. 38060-02-5

2-Propanone, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, O-(2-diethylaminoethyl)oxime

Cat. No.: B13417482
CAS No.: 38060-02-5
M. Wt: 316.36 g/mol
InChI Key: OFLSCEZYXUKABK-DEDYPNTBSA-N
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Properties

CAS No.

38060-02-5

Molecular Formula

C16H23F3N2O

Molecular Weight

316.36 g/mol

IUPAC Name

N,N-diethyl-2-[(E)-1-[3-(trifluoromethyl)phenyl]propan-2-ylideneamino]oxyethanamine

InChI

InChI=1S/C16H23F3N2O/c1-4-21(5-2)9-10-22-20-13(3)11-14-7-6-8-15(12-14)16(17,18)19/h6-8,12H,4-5,9-11H2,1-3H3/b20-13+

InChI Key

OFLSCEZYXUKABK-DEDYPNTBSA-N

Isomeric SMILES

CCN(CC)CCO/N=C(\C)/CC1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

CCN(CC)CCON=C(C)CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Biological Activity

The compound 2-Propanone, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, O-(2-diethylaminoethyl)oxime is a synthetic oxime derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14H18F3N2O
  • Molecular Weight : 292.30 g/mol

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Notably, it has been studied for its potential as an antagonist in neuropeptide signaling pathways.

  • Receptor Interaction : The compound is believed to interact with NPBWR1 (GPR7), a neuropeptide receptor involved in regulating feeding behavior and energy metabolism. It has shown submicromolar antagonist activity against this target .
  • Analgesic Properties : It has been observed to produce analgesic effects in inflammatory pain models, suggesting potential therapeutic applications in pain management .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chemical structure significantly impact the biological activity of the compound. For instance:

  • Substituting different groups on the aromatic ring alters binding affinity and selectivity for NPBWR1.
  • The presence of the trifluoromethyl group enhances hydrophobic interactions, which may contribute to increased receptor affinity .

Data Table: Biological Activity Summary

Activity Observation Reference
NPBWR1 Antagonist ActivitySubmicromolar potency
Analgesic EffectEffective in inflammatory pain models
Binding Affinity (Ki)80-100 nM for related compounds

Case Study 1: Analgesic Effects

In a controlled study involving rat models, the administration of the compound showed a significant reduction in pain response during formalin-induced inflammatory pain tests. The results indicated that the compound could modulate pain pathways effectively, highlighting its potential as a therapeutic agent .

Case Study 2: Neuroendocrine Response

Another study investigated the effects of the compound on neuroendocrine responses. It was found that i.c.v. administration led to alterations in hormone levels, specifically increasing prolactin and corticosterone while decreasing growth hormone levels . This suggests a complex role in stress response mechanisms.

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